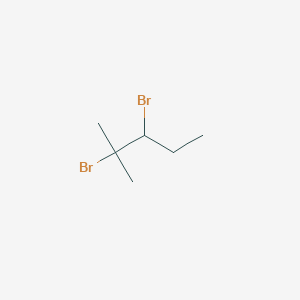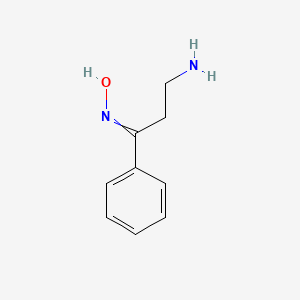
N-(3-amino-1-phenylpropylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-1-phenylpropylidene)hydroxylamine is an organic compound that belongs to the class of hydroxylamine derivatives These compounds are characterized by the presence of a hydroxylamine functional group, which consists of an amino group (-NH2) bonded to a hydroxyl group (-OH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-1-phenylpropylidene)hydroxylamine typically involves the reaction of 3-amino-1-phenylpropylamine with hydroxylamine. One common method is the nucleophilic addition of hydroxylamine to an aldehyde or ketone, followed by the elimination of water to form the imine or oxime. The reaction conditions often include an acid catalyst to facilitate the formation of the imine intermediate .
Industrial Production Methods
Industrial production of hydroxylamine derivatives, including this compound, often involves the use of electrophilic hydroxylamine-derived reagents. . This strategy improves step efficiency and atom economy by obviating the need for protecting-group manipulations.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-1-phenylpropylidene)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions include nitroso compounds, primary and secondary amines, and substituted hydroxylamines. These products are often valuable intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
N-(3-amino-1-phenylpropylidene)hydroxylamine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and oximes.
Biology: The compound is studied for its potential role in biological pathways, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(3-amino-1-phenylpropylidene)hydroxylamine involves its ability to act as a nucleophile, participating in nucleophilic addition reactions. The compound can form imines and oximes by reacting with carbonyl compounds. These reactions are often catalyzed by acids, which facilitate the formation of the imine intermediate by protonating the carbonyl oxygen and making it a better electrophile .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylamine derivatives such as N-tert-butylhydroxylamine and N,N-dimethylhydroxylamine. These compounds share the hydroxylamine functional group but differ in their substituents and overall structure .
Uniqueness
N-(3-amino-1-phenylpropylidene)hydroxylamine is unique due to its specific structure, which includes a phenyl group and an amino group on the propylidene chain. This structure imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
57500-77-3 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-(3-amino-1-phenylpropylidene)hydroxylamine |
InChI |
InChI=1S/C9H12N2O/c10-7-6-9(11-12)8-4-2-1-3-5-8/h1-5,12H,6-7,10H2 |
Clave InChI |
XDEZHIUIIXGQLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


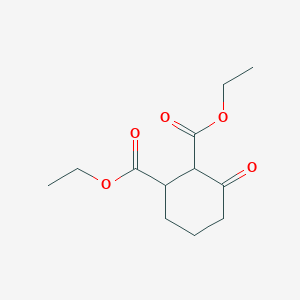
![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
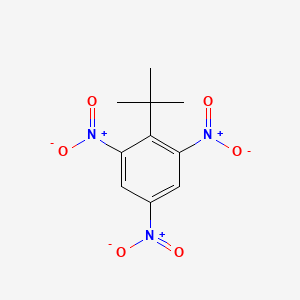
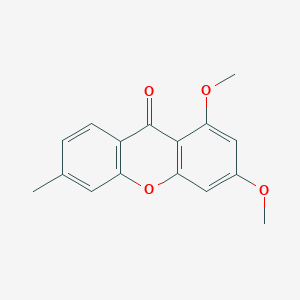

![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)
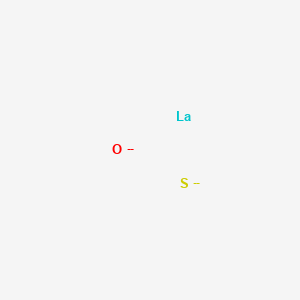

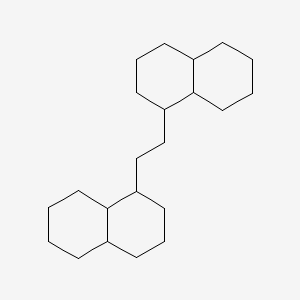
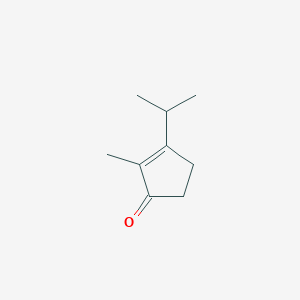
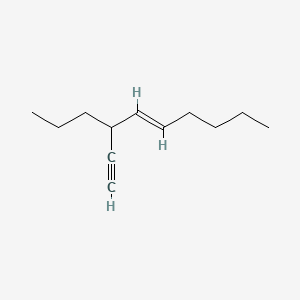
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

